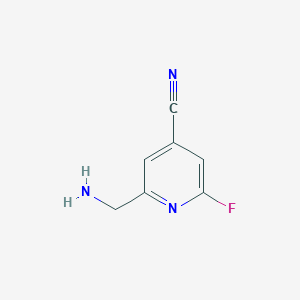
2-(Aminomethyl)-6-fluoroisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-fluoroisonicotinonitrile is an organic compound that features a fluorine atom, an aminomethyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-fluoroisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-fluoroisonicotinonitrile with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-fluoroisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction can produce aminomethyl derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-fluoroisonicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-fluoroisonicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluoroisonicotinonitrile: Lacks the aminomethyl group, affecting its biological activity and applications.
2-(Aminomethyl)phenol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical behavior.
Uniqueness
2-(Aminomethyl)-6-fluoroisonicotinonitrile is unique due to the presence of both the fluorine atom and the aminomethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(aminomethyl)-6-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C7H6FN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,4,10H2 |
InChI Key |
DAUKJGJUUUMGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















